3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole

Overview

Description

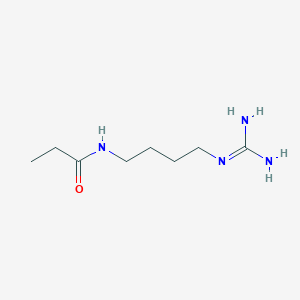

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C4H9N5 and its molecular weight is 127.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Iem 759, also known as 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, is a small molecule that primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. The primary target within this pathway is the protein Axin , which is a key component of the destruction complex that regulates β-catenin levels .

Mode of Action

Iem 759 interacts with its target by increasing the stability of the Axin protein . This leads to an inhibition of the Wnt/β-catenin pathway, preventing the accumulation of active β-catenin . As a result, the transcription of Wnt target genes is reduced, leading to a decrease in cell proliferation and an increase in cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by Iem 759 is the Wnt/β-catenin signaling pathway . By stabilizing Axin, Iem 759 prevents the degradation of β-catenin, leading to a decrease in Wnt signaling . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.

Biochemical Analysis

Biochemical Properties

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups. Additionally, this compound can bind to metal ions, enhancing its catalytic activity in various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been found to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been reported to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can activate transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention in rodents. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular membranes and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in amino acid and nucleotide metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical activity, as it enables the compound to interact with target biomolecules .

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c5-2-1-3-7-4(6)9-8-3/h1-2,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXUWBCKBBJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204992 | |

| Record name | Iem 759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56436-29-4 | |

| Record name | 3-(Beta-aminoethyl)-5-amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole interact with its target and what are the downstream effects?

A: this compound, also known as IEM-759 in the provided research papers, acts predominantly as an agonist on histamine H2-receptors in the stomach of dogs. [, , ] This interaction leads to increased gastric acid secretion. [, , ] The compound demonstrates a weaker effect on H1-histamine receptors found in the intestine, blood vessels, and bronchi compared to histamine itself. [, ]

Q2: Does the structure of this compound influence its activity on H1 and H2 receptors?

A: Yes, structural modifications to the this compound molecule significantly impact its activity on H1 and H2 receptors. Research has shown that closely related derivatives like IEM-813 exhibit a preference for H1 receptors, particularly in the gut. [, , ] This suggests that specific structural features within this class of compounds contribute to their selectivity for either H1 or H2 receptors.

Q3: What are the potential applications of this compound in gastroenterology?

A: Unlike some histamine analogs like histalog, this compound demonstrates efficacy when administered orally. [, ] This characteristic makes it a potential candidate for assessing gastric secretory capacity in gastroenterology. [, ] Further research is necessary to explore its clinical utility in this context.

Q4: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A: The provided research papers primarily focus on the pharmacological characterization of this compound, specifically its interaction with histamine receptors. [, , , , ] Detailed studies investigating its absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy are not included in these specific papers. Further research is needed to comprehensively understand its PK/PD profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[5-(3-Hydroxyoct-1-enyl)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1212956.png)